Product packaging for Hexyl 2-(2,4,5-trichlorophenoxy)propionate(Cat. No.:CAS No. 94043-01-3)

Hexyl 2-(2,4,5-trichlorophenoxy)propionate

Cat. No.: B12670180
CAS No.: 94043-01-3
M. Wt: 353.7 g/mol
InChI Key: PGUMMMGEOGCDCG-UHFFFAOYSA-N
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Description

Hexyl 2-(2,4,5-trichlorophenoxy)propionate (CAS 94043-01-3) is a chemical compound with the molecular formula C15H19Cl3O3 and a molecular weight of 353.67 g/mol . It is the hexyl ester derivative of the herbicide Fenoprop (2-(2,4,5-trichlorophenoxy)propionic acid). This class of compounds functions as synthetic auxins, mimicking plant growth hormones to disrupt normal growth processes in broad-leaf plants . Calculated physical properties include a density of approximately 1.24 g/cm³ and a boiling point of around 408°C . This product is intended for research applications, such as environmental fate and transport studies, metabolic pathway analysis in target organisms, and investigation of the structure-activity relationships of chlorophenoxy compounds . The propionate ester side chain, as seen in related compounds like the isopropyl ester, can influence the compound's properties and behavior . It is critical to note that the synthesis of chlorophenoxy compounds related to this material can potentially lead to the formation of trace amounts of highly toxic impurities, such as dioxins . This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic purposes and is absolutely not for human or animal consumption. Proper safety protocols, including the use of personal protective equipment, must be observed during handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19Cl3O3 B12670180 Hexyl 2-(2,4,5-trichlorophenoxy)propionate CAS No. 94043-01-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94043-01-3

Molecular Formula

C15H19Cl3O3

Molecular Weight

353.7 g/mol

IUPAC Name

hexyl 2-(2,4,5-trichlorophenoxy)propanoate

InChI

InChI=1S/C15H19Cl3O3/c1-3-4-5-6-7-20-15(19)10(2)21-14-9-12(17)11(16)8-13(14)18/h8-10H,3-7H2,1-2H3

InChI Key

PGUMMMGEOGCDCG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Chemical Synthesis and Derivatization Studies of Phenoxypropionate Esters

Synthetic Methodologies for Hexyl 2-(2,4,5-trichlorophenoxy)propionate and Analogous Compounds

The synthesis of this compound, a specific ester of 2-(2,4,5-trichlorophenoxy)propionic acid (also known as fenoprop (B104943) or 2,4,5-TP), follows general esterification procedures. The parent acid, 2-(2,4,5-trichlorophenoxy)propionic acid, is itself synthesized from 2,4,5-trichlorophenol (B144370) and a propionate (B1217596) precursor. wikipedia.org A common industrial method for producing the parent acid involves the reaction of 2,4,5-trichlorophenol with chloroacetic acid, though for fenoprop, a propionic acid derivative would be used. wikipedia.org

The synthesis of the corresponding hexyl ester would typically involve the reaction of 2-(2,4,5-trichlorophenoxy)propionic acid with hexan-1-ol in the presence of an acid catalyst, a process known as Fischer esterification. Alternatively, for a more reactive pathway, the acid can be converted to its acid chloride, which then reacts readily with hexan-1-ol.

Analogous compounds, such as other esters of 2,4,5-TP, are synthesized similarly. For example, the butyl ester is formed from the reaction of the parent acid with butanol. nist.gov The synthesis of various phenoxypropionate esters is a well-established chemical process, allowing for the creation of a wide range of derivatives with different physical and chemical properties. researchgate.net

The synthesis of the precursor, 2,4,5-trichlorophenol, is a critical step that has been subject to significant scrutiny due to the potential for forming hazardous impurities. bris.ac.uk One method to produce 2,4,5-trichlorophenol with minimal contamination involves a multi-step process starting from 1,2,4-trichlorobenzene. This process includes nitration, reduction to an aniline, diazotization, and finally hydrolysis to the phenol. google.com

Stereochemical Aspects of 2-(2,4,5-trichlorophenoxy)propionic Acid and its Hexyl Ester

The presence of a chiral center in 2-(2,4,5-trichlorophenoxy)propionic acid gives rise to stereoisomerism, a critical aspect of its biological activity and environmental fate. The addition of the methyl group on the propionic acid side chain creates this stereogenic center. wikipedia.org

Historically, many chiral herbicides, including phenoxypropionates, have been manufactured and sold as racemic mixtures, containing equal amounts of both enantiomers. juniperpublishers.com However, it is well-established that for many phenoxypropionate herbicides, only the (R)-enantiomer possesses significant herbicidal activity. wikipedia.orgnih.gov This has driven research into methods for producing single, active enantiomers.

Enantioselective synthesis aims to produce a specific enantiomer directly. While challenging and often more costly for industrial-scale production, various catalytic and chiral auxiliary-based methods have been explored for phenoxypropionic acids. juniperpublishers.com

Separation of enantiomers from a racemic mixture, known as chiral resolution, is another important technique. High-performance liquid chromatography (HPLC) using chiral stationary phases, often based on derivatized cellulose (B213188) or amylose, is a powerful analytical and preparative tool for separating the enantiomers of phenoxypropionic acids. juniperpublishers.com This allows for the isolation of the desired (R)-enantiomer for further study and potentially for use in commercial formulations.

Research has increasingly focused on the different behaviors of individual stereoisomers in the environment and in biological systems. The herbicidal activity of phenoxypropionates like dichlorprop (B359615) and mecoprop (B166265) is known to reside almost exclusively in the (R)-enantiomer. nih.gov This enantioselectivity is due to the specific interactions with the target enzyme in plants, believed to be an auxin-binding protein. wikipedia.org

Development of Novel Formulations and Conjugates of Phenoxypropionate Derivatives

Formulations of phenoxy herbicides have historically included emulsifiable concentrates and soluble concentrates of amine salts or esters. pic.int The ester forms, such as the hexyl ester, are generally less soluble in water and more soluble in oils, which can influence their application and absorption characteristics. healthandenvironment.org

Modern formulation research often focuses on controlled-release technologies, such as microencapsulation, to prolong the activity of the herbicide and reduce environmental runoff. Another area of investigation is the development of conjugates, where the herbicide molecule is linked to another chemical moiety. This can be done to alter its solubility, improve its uptake by target plants, or to create a pro-herbicide that is activated within the plant.

For instance, the synthesis of amide derivatives of related phenoxypropionic acids has been explored, which can alter the biological activity and physical properties of the parent compound. researchgate.net The development of such novel derivatives is an ongoing area of research in agrochemical science.

Investigation of Impurity Profiles and By-product Formation During Synthesis (e.g., dioxin precursors from parent acid synthesis)

The synthesis of 2,4,5-trichlorophenol, the precursor to 2-(2,4,5-trichlorophenoxy)propionic acid and its esters, is known to be associated with the formation of highly toxic impurities, most notably 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). healthandenvironment.org The formation of TCDD can occur at high temperatures during the hydrolysis of 1,2,4,5-tetrachlorobenzene (B31791) to 2,4,5-trichlorophenol. bris.ac.ukpic.int

Due to the extreme toxicity of TCDD, stringent controls on the manufacturing process of 2,4,5-T and its derivatives were implemented to minimize its presence in the final product. pic.int The concern over TCDD contamination was a major factor leading to the eventual ban of 2,4,5-T in many countries. healthandenvironment.org

Besides TCDD, other impurities can also be formed during the synthesis of the parent acid. These can include other chlorinated phenoxyacetic acids, bis(trichlorophenoxy)acetic acid, and various chlorinated diphenyl ethers which act as precursors to dioxins. researchgate.netnih.gov A typical batch of 2,4,5-T was found to contain several of these related compounds as impurities. nih.gov

The investigation of impurity profiles is a critical aspect of chemical manufacturing, particularly for agrochemicals, to ensure the safety and efficacy of the product. Modern analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), are used to detect and quantify these impurities at very low levels.

Environmental Dynamics and Biogeochemical Fate of Hexyl 2 2,4,5 Trichlorophenoxy Propionate

Persistence and Degradation Pathways in Environmental Compartments

The persistence of Hexyl 2-(2,4,5-trichlorophenoxy)propionate in the environment is largely dictated by the rate of its transformation into fenoprop (B104943) and the subsequent degradation of the acid. Phenoxy herbicide esters are generally not persistent and are chemically transformed to the corresponding phenoxyalkanoic anion in soil and water. epa.gov

Microbial Biodegradation in Soil and Aquatic Systems

Microbial decomposition is a primary mechanism for the breakdown of phenoxy herbicides in the environment. mdpi.com The biodegradation of this compound commences with its hydrolysis to fenoprop and hexanol, with the subsequent degradation of fenoprop being the critical step in its complete removal from the environment. The average half-life for the biodegradation of silvex in soils has been reported to range from 12 to 17 days. epa.gov

While specific microbial consortia responsible for the initial hydrolysis of this compound are not extensively documented, the degradation of its parent compound, fenoprop, has been attributed to various microorganisms. Bacteria, in particular, play a significant role in the breakdown of phenoxy herbicides. The degradation of these compounds can be enhanced in soils with a history of herbicide application, suggesting the adaptation of microbial communities. usgs.gov

No specific data tables are available for microbial consortia degrading this compound.

The enzymatic degradation of phenoxy herbicides like fenoprop typically involves a series of reactions initiated by the cleavage of the ether linkage. While the specific enzymes for the hexyl ester are not identified in the available literature, the degradation of the resulting fenoprop is better understood. A known product of the biodegradation of silvex is 2,4,5-trichlorophenol (B144370). epa.gov The degradation process for many chemical pesticides involves mineralization, where organic compounds are converted into inorganic substances like carbon dioxide and water by microbial enzymes. mdpi.com

Table 1: Identified Metabolites of Fenoprop (Silvex) Biodegradation

Precursor CompoundMetaboliteReference
Fenoprop (Silvex)2,4,5-Trichlorophenol epa.gov

This table is based on the biodegradation of the parent acid, fenoprop.

The rate of microbial degradation of phenoxy herbicides is significantly influenced by several environmental factors. The rate of hydrolysis of phenoxy acid esters, the initial step in the degradation of this compound, is affected by pH and temperature, with higher temperatures generally increasing the rate of degradation. nih.gov For the subsequent microbial degradation of the parent acid, factors such as soil type, temperature, moisture, and the concentration of the herbicide play a crucial role. For instance, negligible degradation of silvex was observed in air-dried soils, highlighting the importance of moisture for microbial activity. epa.gov The degradation of phenoxy acids can be stimulated by the presence of oxygen. nih.gov

Table 2: Influence of Environmental Factors on Phenoxy Herbicide Degradation

Environmental FactorInfluence on DegradationReference
Temperature Higher temperatures generally increase the rate of hydrolysis and microbial activity. nih.gov
pH Affects the rate of hydrolysis of esters. nih.gov
Moisture Essential for microbial activity; negligible degradation in air-dried soils. epa.gov
Oxygen The presence of oxygen can stimulate the degradation of phenoxy acids. nih.gov
Herbicide Concentration High concentrations may inhibit microbial activity, while very low concentrations may not be sufficient to induce the necessary degradative enzymes. nih.gov

Abiotic Transformation Processes

In addition to microbial biodegradation, abiotic processes can contribute to the transformation of this compound and its degradation products in the environment.

Photodegradation, or the breakdown of compounds by sunlight, can be a significant abiotic transformation pathway for phenoxy herbicides, particularly in aquatic environments. While specific data on the photodegradation of this compound is limited, studies on related compounds provide insight into this process. Fenoprop (Silvex) may be subject to photooxidation near the surface of waters. epa.gov The photolysis of phthalic acid esters, which also contain an ester linkage and aromatic ring, has been shown to occur under UV radiation, leading to the cleavage of the ester bond and the formation of various byproducts. frontiersin.orgresearchgate.net

No specific data tables are available for the photodegradation of this compound.

Hydrolytic Stability and Products of Ester Cleavage

The environmental persistence and transformation of this compound are significantly influenced by its hydrolytic stability. As an ester, it is susceptible to cleavage in the presence of water, a process that is catalyzed by both acids and bases. nih.gov The rate of this hydrolysis is dependent on the pH of the surrounding medium, with faster degradation occurring at higher or lower pH values compared to a neutral pH. nih.gov In a neutral aqueous environment, the half-life of similar Silvex esters is approximately two weeks. nih.gov

The cleavage of the ester bond in this compound results in the formation of two primary products:

2,4,5-Trichlorophenoxypropionic acid (Silvex) : The herbicidally active parent acid.

1-Hexanol : A six-carbon alcohol.

The general reaction for the hydrolysis of this compound is as follows:

C₁₅H₁₉Cl₃O₃ + H₂O → C₉H₇Cl₃O₃ + C₆H₁₄O

This hydrolytic degradation is a critical step in the environmental fate of the compound, as the resulting products, Silvex and 1-hexanol, have their own distinct environmental behaviors and toxicological profiles. The presence of humic materials in the water can also influence the rate of hydrolysis, potentially retarding it in basic waters and accelerating it in acidic waters by adsorbing the ester. nih.gov

Oxidation and Reduction Pathways in Various Matrices

Oxidation and reduction reactions, often mediated by microbial enzymes or photochemical processes, play a crucial role in the degradation of organic compounds in the environment. libretexts.orgyoutube.com For this compound, these reactions would involve changes in the oxidation state of the atoms within the molecule. wikipedia.org

Oxidation is the loss of electrons or an increase in oxidation state. youtube.com In the environment, oxidation of this compound could be initiated by hydroxyl radicals in the atmosphere or by microbial monooxygenase enzymes in soil and water. These processes can lead to the hydroxylation of the aromatic ring, cleavage of the ether linkage, or further oxidation of the aliphatic side chain.

Reduction is the gain of electrons or a decrease in oxidation state. youtube.com Under anaerobic conditions, such as in saturated soils or sediments, reductive dechlorination of the chlorinated aromatic ring of the parent compound, Silvex, can occur. This process involves the sequential removal of chlorine atoms, leading to less chlorinated and generally less toxic degradation products.

The specific oxidation and reduction pathways for the hexyl ester have not been extensively studied. However, based on the known metabolism of other phenoxy herbicides, it is anticipated that the primary transformation would be the hydrolysis of the ester linkage, followed by the degradation of the resulting Silvex acid. nih.gov The degradation of Silvex can proceed through the cleavage of the ether bond, followed by the breakdown of the aromatic ring.

Environmental Transport and Distribution

The movement and partitioning of this compound in the environment are governed by its physicochemical properties and the characteristics of the environmental compartments it enters.

Leaching and Runoff Potential in Agricultural and Forested Soils

The potential for this compound to move through the soil profile (leaching) or be carried away by surface water (runoff) is a key factor in determining its potential to contaminate groundwater and surface water bodies. mdpi.com

The leaching and runoff potential are influenced by several factors:

Adsorption to Soil Particles : The extent to which the compound binds to soil organic matter and clay particles. Higher adsorption reduces mobility.

Water Solubility : The ester form is generally less soluble in water than the parent acid, which would tend to decrease its mobility in the aqueous phase. noaa.gov

Persistence : The rate at which the compound degrades in the soil. Faster degradation reduces the amount available for transport.

Soil Type and Structure : Soils with higher organic matter content tend to adsorb more of the chemical, reducing leaching. scilit.com Soil texture and porosity also affect water infiltration and runoff rates.

Rainfall Intensity and Irrigation Practices : Heavy rainfall or irrigation can increase both leaching and runoff. nih.gov

While specific data for the hexyl ester is not available, studies on the parent compound, Silvex, indicate that it has a moderate potential for leaching and runoff. The ester form, being more lipophilic, would be expected to have a higher affinity for soil organic matter, potentially reducing its leaching potential compared to the more water-soluble parent acid.

Volatilization from Soil and Plant Surfaces

Volatilization is the process by which a substance evaporates from a surface into the atmosphere. rivm.nl For pesticides, this can be a significant route of dissipation from treated fields. researchgate.netnih.gov The volatilization of this compound from soil and plant surfaces is influenced by:

Vapor Pressure : The inherent tendency of the compound to exist in a gaseous state. Esters of phenoxy herbicides are generally more volatile than their corresponding acid forms.

Temperature : Higher temperatures increase vapor pressure and thus volatilization. rivm.nl

Soil Moisture : Volatilization is generally higher from moist soils than from dry soils, as water molecules can displace the pesticide from soil binding sites. nih.gov

Air Movement : Wind speed affects the rate of removal of the pesticide vapor from the surface.

Application Method : Incorporation of the pesticide into the soil can significantly reduce volatilization.

Given its ester structure, this compound is expected to be more volatile than its parent acid, Silvex. Volatilization can contribute to the atmospheric transport of the compound and its subsequent deposition in other areas.

Adsorption and Desorption Characteristics in Soil and Sediment Particles

Adsorption is the binding of a chemical to the surface of soil and sediment particles, while desorption is its release back into the soil solution. lsu.edunih.gov These processes are critical in controlling the mobility, bioavailability, and degradation of this compound in the environment. researchgate.netresearchgate.net

The primary factors influencing adsorption and desorption include:

Soil Organic Matter : This is often the most important factor for non-ionic organic compounds like the hexyl ester. The lipophilic nature of the ester would lead to strong adsorption to organic matter. scilit.com

Clay Content and Type : Clay minerals can also adsorb organic chemicals, although generally to a lesser extent than organic matter for non-ionic compounds.

Soil pH : While less critical for the ester than for the ionizable parent acid, pH can influence the surface charge of soil colloids and thus their adsorptive capacity.

Chemical Properties of the Pesticide : The hexyl ester's low water solubility and high lipophilicity suggest a strong tendency for adsorption.

The strong adsorption of the hexyl ester to soil and sediment would reduce its concentration in the aqueous phase, thereby limiting its mobility and bioavailability. However, desorption can act as a slow-release mechanism, prolonging the presence of the compound in the environment.

Partitioning between Environmental Phases (Water, Soil, Air)

The distribution of this compound between water, soil, and air is described by its partition coefficients. These coefficients are ratios of the concentration of the chemical in two different phases at equilibrium and are essential for predicting its environmental fate. dss.go.thnih.govresearchgate.net

Soil-Water Partition Coefficient (Kd) : This describes the distribution between soil and water. A high Kd value indicates a preference for the soil phase, suggesting low mobility in water. The lipophilic nature of the hexyl ester suggests a high Kd.

Octanol-Water Partition Coefficient (Kow) : This is a measure of a chemical's lipophilicity and is often used as a surrogate for its tendency to bioaccumulate and adsorb to organic matter. The hexyl ester is expected to have a high Kow.

Henry's Law Constant (H) : This describes the partitioning between air and water. It is a measure of a chemical's volatility from an aqueous solution. Esters of phenoxy herbicides generally have higher Henry's Law constants than their parent acids, indicating a greater tendency to volatilize from water.

The following table summarizes the expected partitioning behavior of this compound based on its chemical structure and the known properties of similar compounds.

Partition Coefficient Description Expected Value for this compound Implication for Environmental Fate
Kd (Soil-Water) Ratio of concentration in soil to concentration in water.HighLow mobility in soil; tends to remain in the soil matrix.
Kow (Octanol-Water) Ratio of concentration in octanol (B41247) to concentration in water.HighHigh potential for bioaccumulation in organisms and strong adsorption to organic matter.
H (Henry's Law Constant) Ratio of partial pressure in air to concentration in water.Moderate to HighSignificant potential for volatilization from water and moist soil surfaces.

Interactive Data Table: Estimated Environmental Partitioning of this compound

Bioavailability and Bioaccumulation in Environmental Organisms

There is no specific information available in scientific literature regarding the bioavailability and bioaccumulation of this compound in environmental organisms. While regulatory bodies like the U.S. Environmental Protection Agency (EPA) mandate rigorous testing for pesticides to assess environmental and health risks, the specific data for this compound are not publicly documented. ontosight.ai

Uptake and Translocation within Plants

Detailed studies on the uptake and translocation of this compound within plant species are not available. Although its herbicidal action implies that it can penetrate plant tissues, the specifics of its movement and distribution within the plant systems have not been documented in the reviewed literature. ontosight.ai

Transfer in Terrestrial and Aquatic Food Webs

No data could be found on the transfer of this compound through terrestrial or aquatic food webs. Research into the biomagnification potential of this specific compound has not been published, leaving a significant gap in understanding its potential impact on ecosystems.

Ecotoxicological Research and Environmental Risk Assessment of Hexyl 2 2,4,5 Trichlorophenoxy Propionate

Terrestrial Ecotoxicology

Impact on Non-Target Terrestrial Plants

Phenoxy herbicides, the chemical class to which Hexyl 2-(2,4,5-trichlorophenoxy)propionate belongs, are known for their selective herbicidal activity. They are synthetically derived auxins that mimic natural plant growth hormones, leading to uncontrolled and unsustainable growth in susceptible plants. wikipedia.orgnih.gov Broad-leaved plants are particularly vulnerable to the effects of these herbicides. wikipedia.orgcambridge.org

The persistence of phenoxy herbicides in the environment is a key factor in their impact on non-target terrestrial plants. Residues can remain in forest vegetation for a period, with half-lives influenced by environmental conditions such as moisture levels. oregonstate.edu For instance, studies on 2,4-D and 2,4,5-T have shown half-lives of approximately 37 and 17 days, respectively, in certain vegetation. oregonstate.edu The application method can also influence the extent of off-site movement and deposition, potentially affecting sensitive plant species outside the intended treatment area. oregonstate.edu While specific data for the hexyl ester is unavailable, its phytotoxic effects are expected to be similar to other phenoxy herbicides, posing a risk to non-target broad-leaved plant species. healthandenvironment.org

Toxicity to Beneficial Insects (e.g., Bees)

The impact of pesticides on beneficial insects, particularly pollinators like bees, is a significant area of ecotoxicological research. While insecticides are generally more toxic to bees than herbicides, some herbicides can still pose a risk. pesticidestewardship.org

A study on the toxicity of various herbicides to newly emerged honey bees (Apis mellifera L.) found that Silvex was relatively nontoxic when fed to bees at concentrations of 10 and 100 parts per million (ppm) in a sucrose (B13894) solution. ag.gov However, at a higher concentration of 1000 ppm, the ester of 2,4,5-T did cause a significant reduction in the half-life of the bees. ag.gov It is important to note that the formulation of the herbicide can influence its toxicity. intermountainfruit.org

The U.S. Environmental Protection Agency (EPA) classifies pesticide toxicity to bees based on the acute contact lethal dose (LD50). pesticidestewardship.org While a specific LD50 for this compound is not available, a laboratory study on 2,4,5-T determined an LD50 of 1.01 µ g/bee . healthandenvironment.org This value would classify it as highly toxic to bees. pesticidestewardship.org Given this, and the potential for increased toxicity when mixed with other chemicals, caution is warranted regarding the exposure of bees to this class of herbicides. ucanr.edu

Table 1: Acute Contact Toxicity of 2,4,5-T to Honey Bees

CompoundLD50 (µ g/bee )Toxicity Classification
2,4,5-T1.01 healthandenvironment.orgHighly Toxic pesticidestewardship.org

Avian Toxicity Studies

The assessment of avian toxicity is a standard component of environmental risk assessment for pesticides. For 2,4,5-T, avian toxicity data indicates a relatively low level of acute toxicity to birds. healthandenvironment.org An eight-day dietary LC50 (the concentration in feed that is lethal to 50% of the test population) for bobwhite quail was reported to be 2776 mg/kg of diet. healthandenvironment.org

It is important to consider that risk to birds is not solely from direct ingestion of the chemical but can also be from consumption of contaminated food sources. regulations.gov A comprehensive risk assessment would consider various exposure scenarios, including acute risk to small birds that consume short grasses. regulations.gov While specific avian toxicity studies on this compound were not found, the data for 2,4,5-T provides a baseline for estimating potential risk.

Table 2: Avian Dietary Toxicity of 2,4,5-T

SpeciesTest DurationLC50 (mg/kg in diet)
Bobwhite quail8 days2776 healthandenvironment.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ecotoxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemicals, including their toxicity, based on their molecular structure. nih.govresearchgate.net These models are valuable in environmental risk assessment for estimating the potential hazards of chemicals for which limited empirical data are available. nih.gov

For pesticides, QSAR models have been developed to predict ecotoxicological endpoints for various organisms, including fish, algae, and bees. nih.govnih.gov These models often use physicochemical properties, such as the octanol-water partition coefficient (log P), and molecular descriptors to estimate toxicity. nih.gov For instance, the toxicity of herbicidal compounds to algae has been modeled by describing their interaction with the electron transport chain in photosystem II. nih.gov

While specific QSAR models for this compound were not found in the reviewed literature, the principles of QSAR could be applied to predict its ecotoxicity. Such models would likely consider its ester structure and the properties of the parent acid, Silvex, to estimate its potential environmental effects. The development and validation of such models according to established principles, such as those from the Organisation for Economic Co-operation and Development (OECD), are crucial for their regulatory acceptance and use. nih.gov

Development and Application of Ecotoxicological Biomarkers in Exposed Organisms

Ecotoxicological biomarkers are measurable biological responses in an organism that indicate exposure to or the effects of a chemical. They can provide early warning signs of potential environmental harm.

For phenoxy herbicides, research into biomarkers has been conducted, primarily in the context of human exposure assessment. For example, the presence of these herbicides and their metabolites in urine has been used as a biomarker of exposure in farmers' spouses. nih.gov In a more experimental context, the induction of sister chromatid exchanges (SCE) in Chinese hamster cells has been used as a biomarker of genotoxicity for 2,4,5-trichlorophenoxyethanol (TCPE), a related compound. nih.gov This study found that TCPE was genotoxic, as indicated by an increase in SCE frequency. nih.gov

While these examples focus on human health and in vitro studies, the principles can be extended to ecotoxicology. The development of biomarkers in non-target organisms, such as changes in enzyme activity, gene expression, or physiological functions, would be invaluable for monitoring the environmental impact of this compound and other phenoxy herbicides in the field.

Long-term Ecological Consequences and Ecosystem-Level Impacts

The long-term ecological consequences of pesticide use are a major concern. For phenoxy herbicides, their persistence and mobility in the environment are key factors determining their long-term impact. nih.gov These compounds are generally soluble in water and can be transported to surface and groundwater, potentially leading to widespread, low-level contamination. nih.gov

The manufacturing process of 2,4,5-T can result in contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a highly toxic and persistent organic pollutant with significant long-term environmental effects. wikipedia.org Although the use of 2,4,5-T has been phased out in many countries, its legacy of contamination and the potential for long-term ecological consequences from related compounds underscore the importance of thorough risk assessments for any new herbicide. wikipedia.orgewg.org The potential for bioaccumulation and transport between habitats via emerging insects also contributes to the long-term ecological risk. researchgate.net A comprehensive understanding of the long-term impacts of this compound would require further research into its environmental fate, persistence, and chronic toxicity to a range of ecosystem components.

Mechanistic Studies of Plant Interaction and Herbicidal Activity

Auxin Mimicry and Phytohormone Pathway Disruption in Susceptible Plants

The primary mechanism of action for Hexyl 2-(2,4,5-trichlorophenoxy)propionate, through its active form Fenoprop (B104943), is the mimicry of the natural plant hormone indole-3-acetic acid (IAA), a type of auxin. wikipedia.orgencyclopedia.pubnufarm.com Auxins are crucial for regulating plant growth and development, including processes like cell enlargement and division. nufarm.com

Synthetic auxins like Fenoprop bind to auxin-binding proteins (ABPs) located in the cell membrane, endoplasmic reticulum, and nucleus. encyclopedia.pubnufarm.com This binding triggers a cascade of events similar to those induced by natural auxins but at an uncontrolled rate. Unlike IAA, which plants can regulate through synthesis, degradation, and conjugation, synthetic auxins like Fenoprop persist at high concentrations, leading to deregulated growth. encyclopedia.pubnih.gov This uncontrolled activity disrupts the plant's normal hormonal balance, affecting other key phytohormones such as ethylene (B1197577) and abscisic acid (ABA). nih.govnih.gov The overstimulation of auxin-responsive genes leads to excessive ethylene production, a known trigger for cell death in plants. nih.govoup.com Furthermore, auxin herbicides can directly induce the expression of genes involved in ABA biosynthesis, leading to a rapid and substantial increase in ABA levels, which also contributes to the plant's demise. nih.govoup.com

Cellular and Molecular Responses Induced by this compound

The uncontrolled hormonal signaling initiated by auxin mimicry leads to significant and ultimately lethal changes at the cellular and molecular levels.

Auxin herbicides are known to induce rapid and uncontrolled cell elongation rather than cell division. nufarm.comunl.edu This abnormal elongation is a hallmark of auxin herbicide activity and is a direct consequence of the overstimulation of the acid growth hypothesis, where the herbicide causes acidification of the cell wall, leading to its loosening and expansion. This uncontrolled growth leads to the characteristic twisting and epinasty of stems and petioles observed in susceptible plants. While low doses of auxinic herbicides can stimulate cell growth, the high doses used for herbicidal purposes are phytotoxic. unl.edu Some studies on related phenoxy herbicides have also indicated that they can interfere with cell cycle progression, causing delays and inhibiting mitotic activity. nih.govresearchgate.net

The application of auxin herbicides triggers rapid and dramatic changes in gene expression. nih.govoup.com Key among these are the upregulation of auxin-responsive genes, such as the GH3 gene family, which are involved in conjugating amino acids to auxins to regulate their levels. nih.govoup.comcambridge.org However, synthetic auxins are poor substrates for these enzymes, leading to their prolonged activity. nih.gov

Transcriptomic analyses of plants treated with auxin herbicides have revealed a consistent pattern of gene expression changes. Within hours of treatment, there is a significant upregulation of genes related to hormone responses, particularly auxin, ethylene, and ABA pathways. nih.govoup.com Conversely, a widespread downregulation of genes associated with photosynthesis is observed, affecting photosystems, the Calvin cycle, and chlorophyll (B73375) biosynthesis. oup.com Proteomic studies have also identified the upregulation of stress-response enzymes, such as superoxide (B77818) dismutase, in response to the oxidative stress induced by the herbicide. cambridge.org

Interactive Data Table: Gene Expression Changes in Response to Auxin Herbicides

Gene/ProcessDirection of ChangeTime to OnsetImplication
Auxin-responsive genes (e.g., GH3)UpregulatedWithin hoursAttempt to inactivate excess auxin
Ethylene biosynthesis genes (e.g., ACS)UpregulatedRapidLeads to senescence and cell death
ABA biosynthesis genes (e.g., NCED)UpregulatedRapidContributes to stress response and death
Photosynthesis-related genesDownregulatedWithin hoursHalts energy production

Absorption, Translocation, and Metabolism of the Ester within Plant Systems

This compound, as an ester formulation, is designed for enhanced absorption through the waxy cuticle of plant leaves. nufarm.comtaylorfrancis.com Ester forms are generally more lipophilic than their acid counterparts, facilitating movement across this barrier. unl.edu Once inside the plant tissue, the ester is rapidly hydrolyzed by plant enzymes to release the active herbicidal form, 2-(2,4,5-trichlorophenoxy)propionic acid (Fenoprop). preventcancernow.ca

This active form is mobile within the plant and is translocated systemically. solubilityofthings.com It moves through both the xylem (apoplast) and the phloem (symplast), allowing it to reach various parts of the plant, including the growing points in the shoots and roots where it exerts its primary effects. nufarm.comlsuagcenter.com The downward movement in the phloem is particularly important for controlling perennial weeds with extensive root systems, as the herbicide moves with the sugars produced during photosynthesis to these metabolic sinks. nufarm.comnewss.org The metabolism of Fenoprop in plants is relatively slow, which contributes to its persistence and herbicidal efficacy. nih.gov In some cases, the parent acid can be conjugated with plant components like pectin (B1162225). nih.gov

Physiological and Morphological Manifestations in Target Weeds

The physiological and molecular disruptions caused by this compound result in distinct and visible symptoms in susceptible broadleaf weeds. The initial response is often rapid, uncontrolled growth, leading to:

Epinasty: Twisting and bending of stems and petioles.

Leaf cupping and crinkling: Abnormal leaf development.

Stem swelling and splitting: Due to abnormal cell elongation and division.

Chlorosis: Yellowing of the leaves, resulting from the inhibition of photosynthesis and chlorophyll degradation. encyclopedia.pub

Necrosis: Tissue death, starting at the growing points and spreading throughout the plant.

These symptoms ultimately lead to the death of the target weed. The compound is particularly effective against woody plants and broadleaf weeds. wikipedia.orgpreventcancernow.ca

Mechanisms of Selectivity and Resistance in Plant Populations

The selectivity of phenoxy herbicides like Fenoprop is a key feature of their utility. They are generally effective against dicotyledonous (broadleaf) plants while monocotyledonous (grass) plants, such as cereals, are relatively tolerant. encyclopedia.pub This selectivity is attributed to several factors, including differences in absorption, translocation, and metabolism between susceptible and tolerant species. Grasses may metabolize the herbicide more rapidly or may have structural differences that limit its movement to the sites of action.

Herbicide resistance in weed populations can evolve after repeated use of the same herbicide or herbicides with the same mode ofaction. unl.edu There are two primary categories of resistance mechanisms:

Target-Site Resistance (TSR): This involves a mutation in the gene that codes for the herbicide's target protein (in this case, an auxin-binding protein), which prevents the herbicide from binding effectively. nih.govpesticidestewardship.orgnih.gov Over-expression of the target protein can also lead to resistance. pesticidestewardship.org

Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. These can include: nih.govnih.govresearchgate.net

Reduced absorption or translocation: The plant takes up less of the herbicide or is less efficient at moving it to the active sites. nih.govusda.gov

Enhanced metabolism: The resistant plant can detoxify the herbicide more rapidly than susceptible plants, often through the action of enzyme families like cytochrome P450s or glutathione (B108866) S-transferases. nih.govnih.gov

Sequestration: The herbicide is moved into compartments within the cell, such as the vacuole, or bound to other molecules, preventing it from reaching its target. pesticidestewardship.org

The development of resistance is a significant challenge in weed management, and understanding these mechanisms is crucial for developing sustainable herbicide use strategies. researchgate.net

Analytical Methodologies for Environmental and Biological Matrices

Sample Preparation Techniques for Hexyl 2-(2,4,5-trichlorophenoxy)propionate and its Metabolites

The initial and most critical stage in the analysis of this compound involves the extraction and purification of the analyte from the sample matrix. The choice of technique depends on the matrix type and the chemical properties of the target compounds.

Solid-Phase Extraction and Liquid-Liquid Extraction for Environmental Samples

For environmental samples such as water and soil, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are the most prevalently used techniques for the preconcentration and cleanup of phenoxy acid herbicides and their esters. researchgate.net

Liquid-Liquid Extraction (LLE) is a conventional method that involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. researchgate.net For acidic herbicides like Fenoprop (B104943), the sample pH is typically adjusted to an acidic level (e.g., with hydrochloric acid) to ensure the compound is in its non-ionized form, thereby increasing its solubility in organic solvents like methyl tert-butyl ether (MTBE) or methylene (B1212753) chloride. researchgate.netalsenvironmental.co.uk However, LLE can be time-consuming, require large volumes of potentially toxic solvents, and may be complicated by the formation of emulsions, especially in complex surface water samples. researchgate.net

Solid-Phase Extraction (SPE) offers a more efficient alternative to LLE, reducing solvent consumption and analysis time. nih.gov For water samples, SPE involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. The analyte is later eluted with a small volume of an organic solvent. nih.gov C18 (octadecyl-bonded silica) is a common sorbent for retaining non-polar to moderately polar compounds like phenoxy acid esters from aqueous matrices. nih.gov The combination of SPE with other techniques, such as dispersive liquid-liquid microextraction (SPE-DLLME), has been explored for various environmental contaminants to achieve high enrichment factors. nih.gov

For solid environmental samples like soil, extraction often begins with a pressurized fluid extraction (PFE) or sonication with an appropriate solvent system. epa.gov An EPA method for semivolatile organic compounds in solid matrices involves mixing the soil sample with a drying agent like anhydrous sodium sulfate (B86663) before extraction with a pressurized solvent. epa.gov For phenoxy acids and their esters in soil, a common approach involves an initial alkaline hydrolysis step (e.g., using sodium hydroxide) to convert the esters to the parent acid. epa.gov After hydrolysis, the sample is acidified to protonate the acid, which is then extracted with a solvent mixture such as acetonitrile/methanol (B129727). epa.gov

TechniqueMatrixTypical Solvents/SorbentsKey Considerations
Liquid-Liquid Extraction (LLE) WaterMethylene Chloride, MTBEpH adjustment is crucial; can be labor-intensive and prone to emulsions. researchgate.netalsenvironmental.co.uk
Solid-Phase Extraction (SPE) WaterC18, Polymeric SorbentsReduces solvent use; high-throughput potential. nih.govnih.gov
Pressurized Fluid Extraction (PFE) SoilAcetone/Hexane, Dichloromethane/AcetoneAutomated and efficient for solid samples. epa.gov
Hydrolysis followed by LLE/SPE SoilNaOH for hydrolysis; Acetonitrile/Methanol for extractionConverts esters to parent acid for unified analysis. epa.gov

Matrix-Specific Extraction for Plant and Animal Tissues

Extracting this compound and its metabolites from biological tissues presents unique challenges due to the complexity and variability of the matrices.

In plant tissues , phenoxy acid esters can be rapidly hydrolyzed to the parent acid. eurl-pesticides.eu Furthermore, the parent acid can form conjugates with plant components, such as pectin (B1162225) or other carbohydrates. nih.gov Therefore, extraction methods must often cleave these conjugates to release the parent compound. This can be achieved through acid or alkaline hydrolysis. For instance, heating citrus peel samples was found necessary to release a conjugated form of 2,4,5-TP, making it available for extraction. nih.gov

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard approach for pesticide residue analysis in a wide variety of plant-based foods. sigmaaldrich.com A typical QuEChERS procedure involves an initial extraction with acetonitrile, followed by partitioning with the addition of salts (e.g., magnesium sulfate, sodium chloride). A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), uses a combination of sorbents like primary secondary amine (PSA) to remove interfering matrix components such as organic acids and sugars. sigmaaldrich.com For the analysis of esters, a hydrolysis module can be incorporated before the standard QuEChERS protocol. eurl-pesticides.eu

For animal tissues , the analytical approach is similar, focusing on extraction followed by cleanup. The extraction procedures must be rigorous enough to release the analyte from fatty tissues and proteins. This may involve homogenization followed by solvent extraction and cleanup steps like gel permeation chromatography (GPC) or SPE to remove lipids that can interfere with subsequent analysis.

Chromatographic Separation and Detection Methods

Following sample preparation, chromatographic techniques are employed to separate the analyte of interest from other co-extracted compounds before its detection and quantification by mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like phenoxy acid esters. For the analysis of the parent acid, Fenoprop, a derivatization step is required to convert the polar carboxylic acid into a more volatile and less polar ester (e.g., a methyl ester) prior to GC analysis. alsenvironmental.co.ukscispec.co.th

In a typical GC-MS method, the derivatized extract is injected into the GC, where compounds are separated based on their boiling points and interaction with a capillary column (e.g., an Rtx-5 column). scispec.co.th The separated compounds then enter the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules (commonly using electron ionization, EI) and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (structural information from fragmentation patterns) and quantitative data. scispec.co.th The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by monitoring specific fragmentation transitions, which is particularly useful for complex matrices like soil or plant extracts. scispec.co.th

ParameterTypical GC-MS Conditions for Phenoxy Acid Analysis
Derivatization Required for the parent acid (e.g., methylation)
Injection Mode Splitless
Column Fused silica (B1680970) capillary column (e.g., 5% phenyl-methylpolysiloxane)
Carrier Gas Helium thepharmajournal.com
Ionization Mode Electron Ionization (EI)
Detection Mode Full Scan or Tandem MS (MS/MS) for higher selectivity scispec.co.th

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for the analysis of many pesticides, including acidic herbicides, as it can often analyze the polar parent acid directly without derivatization. lcms.cz This technique separates compounds in the liquid phase, typically using a reversed-phase column (e.g., C18), before detection by MS/MS. epa.govnih.gov

The mobile phase usually consists of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency and chromatographic peak shape. epa.govnih.gov After separation on the LC column, the analyte enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates charged molecules. nih.gov Tandem mass spectrometry (MS/MS) is then used for highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions. This minimizes interferences from complex matrices, though matrix effects (ion suppression or enhancement) must still be evaluated and compensated for, often by using matrix-matched standards or isotopically labeled internal standards. nih.goveurl-pesticides.eu

High-Resolution Mass Spectrometry for Metabolite Identification

The identification of unknown metabolites of this compound requires advanced analytical tools. High-resolution mass spectrometry (HRMS), available on platforms like Time-of-Flight (TOF), Orbitrap, and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, is essential for this purpose. ijpras.comnih.gov

HRMS provides highly accurate mass measurements (typically with mass accuracy < 5 ppm), which allows for the determination of the elemental composition of a parent ion and its fragments. nih.govthermofisher.com This capability is crucial for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental formulas). ijpras.com By comparing the accurate mass of a potential metabolite to that of the parent compound, researchers can propose biotransformation pathways such as hydroxylation, dealkylation, or conjugation. researchgate.net The combination of liquid chromatography with HRMS (LC-HRMS) and its MS/MS capabilities allows for the collection of high-quality fragmentation data, which further aids in the structural elucidation of novel metabolites found in environmental or biological samples. thermofisher.comresearchgate.net

HRMS Instrument TypeTypical Mass AccuracyKey Advantage for Metabolite ID
Time-of-Flight (TOF) 1-2 ppm nih.govFast acquisition speed
Orbitrap < 1 ppm nih.govHigh resolution and high mass accuracy ijpras.com
FT-ICR < 0.1 ppm nih.govHighest mass accuracy and resolution

Development of Sensitive and Selective Detection Strategies for Trace Levels

The low concentrations at which this compound may be present in the environment necessitate the development of highly sensitive and selective detection methods. Modern analytical instrumentation, particularly tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), has been instrumental in achieving the required low detection limits.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become the method of choice for the analysis of many polar and thermally labile pesticides, including the acidic forms of phenoxy herbicides. After hydrolysis of the ester, the resulting fenoprop can be readily ionized, typically using electrospray ionization (ESI) in negative mode. The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides exceptional selectivity by monitoring specific precursor-to-product ion transitions, minimizing interferences from the sample matrix. This allows for detection and quantification at the parts-per-trillion (ppt) level in water samples. hpst.cz

The following table summarizes typical performance data for the analysis of related phenoxy acid herbicides using advanced analytical techniques. It is important to note that these are representative values and actual performance for this compound would require specific method validation.

Analytical TechniqueMatrixLimit of Quantification (LOQ)Recovery (%)Reference
LC-MS/MSDrinking Water1-2 ng/LNot Specified hpst.cz
LC-MS/MSFood Crops0.05 mg/kg70-95 nih.gov
GC-MS (after derivatization)Vegetation140 µg/kg~100 epa.gov

Quality Assurance and Quality Control in Environmental Monitoring and Research

Robust Quality Assurance (QA) and Quality Control (QC) protocols are essential to ensure the reliability and defensibility of analytical data generated during the monitoring of this compound. These measures are implemented throughout the entire analytical process, from sample collection to final data reporting.

Key components of a comprehensive QA/QC program for herbicide residue analysis include:

Method Validation: Before routine use, the analytical method must be thoroughly validated to demonstrate its suitability for the intended purpose. Validation parameters typically include linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), limit of quantification (LOQ), and selectivity. nih.gov

Certified Reference Materials (CRMs): Whenever available, CRMs should be used to verify the accuracy of the analytical method. For this compound, a certified analytical standard would be required for the preparation of calibration standards and spiking solutions.

Matrix-Spiked Samples: To assess the method's performance in a specific sample matrix, blank matrix samples are fortified with a known concentration of the analyte (a matrix spike) and analyzed alongside the test samples. The recovery of the analyte is then calculated to determine the accuracy of the method in that matrix.

Method Blanks: A method blank (an analyte-free matrix) is processed and analyzed in the same manner as the samples to check for contamination introduced during the analytical procedure.

Duplicate Samples: Analyzing duplicate samples provides an indication of the precision of the entire analytical process.

Proficiency Testing (PT): Participation in inter-laboratory PT schemes is a crucial external quality assessment tool. It allows a laboratory to compare its results with those of other laboratories analyzing the same sample, providing an independent measure of analytical competence.

The following table outlines essential QA/QC parameters and their typical acceptance criteria for pesticide residue analysis.

QA/QC ParameterDescriptionTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²) Measures how well the calibration curve fits the data points.> 0.99
Accuracy (Recovery) The closeness of the measured value to the true value, often assessed through spiked samples.70-120%
Precision (Relative Standard Deviation, RSD) The degree of agreement among a series of individual measurements.< 20%
Method Blank Analyzed to detect contamination during the analytical process.Below the Limit of Detection (LOD)
Matrix Spike Recovery Assesses the effect of the sample matrix on the analytical method.70-120%

Strict adherence to these QA/QC protocols ensures that the data generated for the environmental monitoring and research of this compound are accurate, precise, and reliable. nih.gov

Regulatory Science and Research Policy Implications

Scientific Basis for Environmental Risk Assessments and Management Strategies

The environmental risk assessment for phenoxy herbicides such as Hexyl 2-(2,4,5-trichlorophenoxy)propionate and its close relative, 2,4,5-T, is built upon a vast body of scientific evidence accumulated over decades. researchgate.net The foundation of these assessments rests on two primary pillars: ecotoxicology and studies of environmental fate. Ecotoxicological studies are designed to determine the adverse effects of a chemical on a variety of non-target organisms, from microbes to fish, birds, and mammals. chemsafetypro.com These studies establish critical toxicity endpoints, such as the lethal dose (LD50) or the no-observed-adverse-effect-level (NOAEL), which are crucial for understanding the potential harm to ecosystems. oregonstate.edu

A pivotal element in the risk assessment of 2,4,5-T and its derivatives was the discovery and subsequent investigation of the highly toxic contaminant, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). researchgate.netpic.int This contaminant, formed during the manufacturing process of 2,4,5-trichlorophenol (B144370), became a major focus of health and environmental concern. researchgate.netpic.int The finding that TCDD could cause birth defects in mice triggered significant public health concerns and led to intensive research into its short- and long-term effects on animals and humans. researchgate.net Consequently, the risk assessment for these herbicides became intrinsically linked to the concentration of TCDD, with regulatory actions often driven by the hazards posed by this contaminant. pic.int

Environmental fate studies complement toxicological data by examining how the herbicide behaves in the environment—its persistence in soil and water, its potential for bioaccumulation in the food chain, and its degradation pathways. chemsafetypro.comscirp.org For instance, the degradation of 2,4,5-T in soil has a half-life that can range from approximately 12 to 59 days, with residues generally not persisting beyond a single growing season under normal conditions. scirp.org However, factors like soil moisture and temperature can significantly influence this rate. oregonstate.edu This information is vital for developing management strategies, such as determining safe replanting intervals and assessing the potential for groundwater contamination. isws.org.in The extensive scientific data, comprising tens of thousands of papers and reports, formed the basis for hazard and risk assessments that ultimately guided management and regulatory decisions regarding these compounds. researchgate.net

ParameterDescriptionRelevance to Risk Assessment
Ecotoxicology The study of the toxic effects of chemical substances on living organisms, especially on populations and communities within defined ecosystems.Determines the potential harm to non-target species and helps establish safe environmental concentration levels.
Environmental Fate The study of what happens to a chemical in the environment, including its transport, degradation, and accumulation.Predicts the persistence and movement of the herbicide in soil and water, informing on long-term contamination risks.
Contaminant Profiling Identification and quantification of impurities and byproducts from the manufacturing process, such as TCDD in 2,4,5-T.Crucial for understanding the full spectrum of toxicity, as contaminants can be more hazardous than the active ingredient itself. researchgate.netpic.int
Degradation Half-life The time it takes for half of the applied substance to be broken down in the environment.Indicates the persistence of the herbicide and its potential for long-term environmental impact. scirp.org

Research into Monitoring and Remediation of Legacy Contaminants from Phenoxy Herbicides

The historical use of persistent herbicides has resulted in legacy contamination of soil and water in some areas, necessitating research into effective monitoring and remediation technologies. Monitoring of phenoxy herbicide residues often involves sophisticated analytical methods like gas chromatography (GC) combined with electron capture detection (ECD) or mass spectrometry (MS). researchgate.netepa.gov These techniques allow for the detection of low concentrations of the parent compounds and their degradation products in various environmental matrices. researchgate.netepa.gov Regular monitoring is essential, particularly around former storage sites or areas of heavy application, to assess the extent of contamination and the potential for human and ecological exposure. tandfonline.com

Research into remediation has explored a range of strategies to clean up sites contaminated with phenoxy herbicides and their byproducts. These can be broadly categorized into biological, chemical, and physical methods.

Bioremediation: This approach utilizes microorganisms to break down contaminants into less toxic substances. researchgate.net Specific strains of bacteria, such as Pseudomonas cepacia, have been shown to effectively degrade 2,4,5-T in soil. researchgate.net Bioremediation is considered a cost-effective and environmentally friendly option. researchgate.net

Phytoremediation: This method uses plants to remove, degrade, or contain contaminants in soil and water. mdpi.com While some plants have shown potential for taking up organic pollutants, the effectiveness for specific phenoxy herbicides can vary. mdpi.com

Chemical Oxidation: In situ chemical oxidation (ISCO) involves injecting strong oxidizing agents like permanganate (B83412) or Fenton's reagent into the contaminated area to chemically destroy the pollutants. mdpi.com This can be an effective method for treating groundwater contamination. mdpi.com

Physical Methods: Techniques such as excavation and disposal of contaminated soil, while effective, can be costly and logistically challenging for large areas. mdpi.com Soil washing and thermal treatment are other physical methods that have been explored.

The choice of remediation technology depends on various factors, including the type and concentration of the contaminant, soil and groundwater characteristics, and cost-effectiveness. Often, a combination of these techniques is employed to achieve the desired cleanup goals. epa.gov

Remediation TechnologyPrincipleApplication
Bioremediation Use of microorganisms to degrade organic contaminants. researchgate.netSoil and groundwater treatment; considered cost-effective. researchgate.net
Phytoremediation Use of plants to extract or degrade pollutants. mdpi.comSoil and shallow groundwater; effectiveness is species-dependent. mdpi.com
Chemical Oxidation Destruction of contaminants using strong oxidizing agents. mdpi.comPrimarily for groundwater; can be rapid and effective. mdpi.com
Excavation and Disposal Physical removal of contaminated soil to a landfill. mdpi.comHighly effective but can be expensive and disruptive. mdpi.com

Interplay of Scientific Findings and International Regulatory Frameworks (e.g., Rotterdam Convention)

The regulation of hazardous chemicals is not confined by national borders, leading to the establishment of international agreements like the Rotterdam Convention on the Prior Informed Consent (PIC) Procedure for Certain Hazardous Chemicals and Pesticides in International Trade. placng.orgpic.int This convention aims to protect human health and the environment by promoting shared responsibility and facilitating information exchange on hazardous chemicals. placng.orgiisd.org The case of 2,4,5-T exemplifies the critical interplay between scientific evidence and the mechanisms of such international frameworks.

The Rotterdam Convention's Chemical Review Committee (CRC), a body of scientific experts, is responsible for reviewing chemicals that have been banned or severely restricted by participating countries. iisd.orgcentrepsp.org For a chemical to be recommended for listing in Annex III of the Convention, which subjects it to the PIC procedure, there must be evidence that the regulatory actions were based on a risk evaluation. placng.org This evaluation must be grounded in a review of scientific data, considering the conditions prevailing in the country that took the action. placng.org

The decision by numerous countries to ban or severely restrict 2,4,5-T was predominantly based on the scientific evidence of the high toxicity of its contaminant, TCDD, which was found to be carcinogenic and to cause fetal abnormalities in animal studies. pic.int These national regulatory actions, supported by a wealth of scientific research on the health and environmental risks, provided the foundation for its inclusion under the Rotterdam Convention. researchgate.netpic.int This listing ensures that countries considering importing 2,4,5-T are fully informed about its risks and the regulatory actions taken by other nations, allowing them to make an informed decision on whether to accept future shipments. iisd.orgstate.gov

The process highlights how scientific findings on toxicity, environmental fate, and exposure risks directly inform national regulatory decisions, which in turn can trigger international action. pic.intplacng.org The Convention serves as a mechanism to globalize the precautionary principle, ensuring that the scientific understanding of a chemical's danger in one part of the world is communicated effectively to all parties involved in its international trade. pic.int

Research Gaps and Challenges in the Comprehensive Environmental Assessment of Obsolete Herbicides

Despite extensive research, significant gaps and challenges remain in the comprehensive environmental assessment of obsolete herbicides like this compound and its counterparts. mdpi.comfrontiersin.org These challenges often stem from the long-term and complex nature of environmental contamination.

Another significant challenge is assessing the combined effects of herbicide mixtures. In real-world scenarios, environments are often contaminated with a cocktail of different pesticides and other pollutants. frontiersin.org These mixtures can have synergistic or antagonistic effects that are not predictable from studies on single compounds. mdpi.com Understanding the toxicology of these complex mixtures is a major frontier in environmental science.

Further research is also needed in the following areas:

Improved Analytical Methods: While current methods are sensitive, there is always a need for more rapid, cost-effective, and field-deployable techniques for monitoring legacy contaminants and their breakdown products. researchgate.net

Fate of Bound Residues: A portion of herbicide residues can become tightly bound to soil particles, making them difficult to extract and analyze. The long-term fate and bioavailability of these "bound" residues are not fully understood. isws.org.in

Ecosystem-Level Impacts: Moving beyond single-species toxicity tests to understand how herbicide contamination affects entire food webs and ecosystem services remains a significant challenge. nih.govalliedacademies.org

Risk Assessment Frameworks: Current risk assessment frameworks may not be sufficient to address the complexities of legacy contaminants, including delayed effects and impacts on sensitive subpopulations. beyondpesticides.orgalliedacademies.org There is a growing call for new approaches that better integrate our understanding of toxicology at the population and ecosystem levels. alliedacademies.org

Addressing these research gaps is crucial for developing more effective strategies for managing the risks associated with obsolete herbicides and for preventing similar problems with new chemicals in the future.

Emerging Research Topics and Future Perspectives on Hexyl 2 2,4,5 Trichlorophenoxy Propionate

Bioremediation and Phytoremediation Technologies for Contaminated Sites

The environmental persistence of chlorophenoxy herbicides, including Hexyl 2-(2,4,5-trichlorophenoxy)propionate, has spurred research into effective and sustainable remediation strategies. Bioremediation and phytoremediation are at the forefront of these efforts, offering promising alternatives to conventional, often harsh, cleanup methods. researchgate.netresearchgate.net

Bioremediation utilizes the metabolic capabilities of microorganisms to degrade or transform contaminants into less harmful substances. nih.gov For soils contaminated with phenoxy herbicides, the goal is the complete mineralization of the organic compounds to carbon dioxide and water. researchgate.net Research has identified various bacteria, such as Pseudomonas, Rhodococcus, Mycobacterium, and Alcaligenes, capable of remediating soils contaminated with these herbicides. researchgate.net Microbial consortia isolated from contaminated soil have shown high efficacy in degrading organophosphorus pesticides, a principle that holds promise for chlorophenoxy esters as well. nih.gov The process often involves the initial hydrolysis of the ester to the parent acid, 2-(2,4,5-trichlorophenoxy)propionic acid (fenoprop), which is then further degraded by microbial action. The effectiveness of bioremediation can be enhanced by the addition of biosurfactants, which can increase the bioavailability of the contaminant to the microorganisms. nih.gov

Phytoremediation is a plant-based approach that can be used to clean up soil, air, and water. youtube.com This cost-effective and environmentally friendly technology relies on the ability of certain plants to absorb, accumulate, and in some cases, metabolize contaminants. researchgate.netresearchgate.net For pesticide-contaminated sites, phytoremediation can involve several mechanisms, including phytoextraction (uptake of contaminants into the plant tissues), phytostabilization (immobilization of contaminants in the soil around the roots), and rhizodegradation (breakdown of contaminants in the rhizosphere by microbial activity stimulated by the plant). youtube.comresearchgate.net

The selection of appropriate plant species is crucial for successful phytoremediation. researchgate.net Plants used for this purpose must be tolerant to the contaminant and have the ability to accumulate or degrade it. For instance, Paulownia tomentosa has shown potential for the phytoremediation of soils contaminated with a mixture of organochlorine pesticides and toxic trace elements, demonstrating the ability to accumulate certain pesticides and translocate them from roots to shoots. nih.gov The presence of vegetation in contaminated soil can also improve soil quality by increasing microbial populations and organic matter content, which in turn can enhance the bioremediation of the contaminants. researchgate.net

Interactive Table: Phytoremediation Strategies for Pesticide Contamination

Phytoremediation Strategy Description Key Plant Characteristics
Phytoextraction Uptake and concentration of contaminants from the soil or water into the plant biomass. High biomass production, high contaminant accumulation.
Phytostabilization Immobilization of contaminants in the soil through absorption by roots or precipitation within the root zone. Dense root systems, low translocation of contaminants to shoots.
Rhizodegradation Breakdown of contaminants in the soil by microorganisms that are stimulated by the presence of plant roots. Excretion of beneficial root exudates.
Phytodegradation Breakdown of contaminants within the plant through metabolic processes. Production of specific enzymes to degrade the contaminant.

| Phytovolatilization | Uptake and transpiration of contaminants into the atmosphere. | Ability to convert contaminants into volatile forms. |

Development of Novel Analytical Techniques for Enhanced Detection and Speciation

The accurate detection and quantification of this compound and its degradation products in environmental matrices are essential for risk assessment and monitoring the efficacy of remediation efforts. Modern analytical chemistry offers a range of sophisticated techniques for this purpose.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods for the analysis of phenoxy acid herbicides. researchgate.net Due to the low volatility of the acid form, a derivatization step is often necessary for GC analysis. researchgate.net For the determination of esters like this compound, GC is well-suited. Electron capture detectors (ECD) are highly sensitive for halogenated compounds, making them a good choice for the detection of this herbicide. researchgate.net Mass spectrometry (MS) coupled with GC (GC-MS) provides a high degree of selectivity and allows for positive identification of the compound. jelsciences.com

For the analysis of the parent acid and other polar degradation products, HPLC is often preferred as it can analyze these compounds without derivatization. researchgate.net HPLC systems can be equipped with various detectors, including ultraviolet (UV) detectors and mass spectrometers (LC-MS). jelsciences.comepa.gov

The extraction and cleanup of the sample are critical steps in the analytical process. Solid-phase extraction (SPE) is a common technique used to isolate and concentrate pesticides from water samples. obrnutafaza.hr For soil and sediment samples, solvent extraction followed by a cleanup step, such as Florisil column chromatography, is often employed. epa.gov

Emerging trends in analytical chemistry focus on the development of multi-residue methods capable of detecting a wide range of pesticides and their metabolites simultaneously. jelsciences.com There is also a growing interest in methods that can measure the total amount of a particular class of contaminants, such as the total organic fluorine content for per- and polyfluoroalkyl substances (PFAS), which could potentially be adapted for chlorinated compounds. norden.org

Comparative Studies with Contemporary Herbicides and Their Environmental Footprint

The use of older herbicides like this compound has been largely discontinued (B1498344) in many countries due to concerns about their environmental persistence and potential for contamination with highly toxic byproducts such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). epa.govpreventcancernow.ca Contemporary herbicides have been developed with the aim of being more effective at lower application rates and having a more favorable environmental profile. scielo.br

Comparative studies assessing the environmental footprint of older versus modern herbicides are crucial for understanding the progress made in pesticide development and for informing regulatory decisions. These studies often evaluate various factors, including:

Persistence in the Environment: Modern herbicides are generally designed to be less persistent in soil and water, with shorter half-lives. nih.gov

Toxicity to Non-Target Organisms: Newer herbicides often exhibit higher selectivity, meaning they are more toxic to the target weeds and less harmful to other plants, insects, and aquatic life. d-nb.info However, even modern herbicides can have sublethal effects on non-target organisms. nih.gov

Potential for Bioaccumulation: Modern herbicides are typically designed to have a lower potential for bioaccumulation in the food chain. nih.gov

The environmental risk of a pesticide is a function of both its toxicity and the level of exposure. epa.gov Therefore, a comprehensive risk assessment considers not only the inherent properties of the chemical but also its environmental fate and the likelihood of organisms coming into contact with it. epa.gov While modern herbicides generally have improved safety profiles, the continuous and widespread use of any pesticide necessitates ongoing monitoring and research to fully understand their long-term environmental impacts. nih.gov

Advanced Computational Chemistry Approaches for Environmental Behavior Prediction

Computational chemistry and modeling have become invaluable tools for predicting the environmental fate and behavior of chemical compounds, including pesticides like this compound. These approaches can provide insights into a compound's properties and potential environmental impact before it is even synthesized, aiding in the design of safer and more effective chemicals.

Quantitative Structure-Activity Relationship (QSAR) models are used to predict the physicochemical properties, toxicity, and environmental fate of chemicals based on their molecular structure. These models can estimate properties such as water solubility, octanol-water partition coefficient (Kow), and degradation rates, which are crucial for assessing a compound's environmental mobility and persistence.

Multimedia environmental fate models , such as the BETR-Global model, can simulate the distribution and long-range transport of chemicals in the environment. nih.gov These models divide the environment into different compartments (air, water, soil, sediment, vegetation) and use the chemical's properties and emission data to predict its concentrations in each compartment over time. nih.gov Such models are essential for understanding the global distribution of persistent organic pollutants.

Molecular docking and molecular dynamics simulations can be used to investigate the interactions of pesticides with biological molecules, such as enzymes and receptors. This can help to elucidate the mechanism of action of a herbicide and to predict its potential toxicity to non-target organisms. For example, studies have used these methods to investigate the interaction of aryloxyphenoxy-propionate herbicides with the estrogen receptor in zebrafish.

These computational approaches, when used in conjunction with experimental data, can provide a more complete picture of the environmental behavior and potential risks of pesticides. They are powerful tools for prioritizing chemicals for further testing and for developing strategies to mitigate their environmental impact.

Interdisciplinary Research on the Long-Term Environmental Legacies of Chlorophenoxy Esters

The historical use of chlorophenoxy herbicides, including esters like this compound, has left a lasting legacy in some environments. Understanding the long-term consequences of this contamination requires an interdisciplinary research approach, integrating knowledge from chemistry, biology, ecology, and environmental science.

Key areas of interdisciplinary research include:

Persistence and Transformation in Ecosystems: Investigating the long-term fate of these compounds in soil and sediment, including their slow degradation, the formation of bound residues, and the potential for remobilization.

Impacts on Soil Health and Biodiversity: Assessing the long-term effects of chlorophenoxy herbicide residues on soil microbial communities, soil fauna, and plant life. Even at low concentrations, these residues could have subtle but significant impacts on ecosystem functioning.

Bioaccumulation and Trophic Transfer: Studying the potential for these compounds and their degradation products to accumulate in organisms and move up the food chain, even decades after their initial application.

Development of Sustainable Remediation Strategies: Combining knowledge from different disciplines to develop and optimize effective and sustainable remediation technologies, such as combining bioremediation and phytoremediation approaches.

Historical Exposure and Human Health: Epidemiological studies continue to investigate the potential long-term health effects in populations that were occupationally or environmentally exposed to these herbicides in the past. researchgate.net

By taking an interdisciplinary approach, researchers can gain a more holistic understanding of the long-term environmental legacies of chlorophenoxy esters and develop effective strategies for managing and mitigating the risks associated with historical contamination.

Q & A

Basic Research Questions

Q. What are the primary analytical methods for quantifying Hexyl 2-(2,4,5-trichlorophenoxy)propionate in environmental matrices?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly used. Due to low water solubility (slightly soluble, as noted for related compounds ), derivatization may be required to enhance volatility for GC-MS. For HPLC, reverse-phase C18 columns with UV detection (λ = 230–280 nm) are effective. Validation should include recovery tests in matrices like soil or water, with limits of detection (LOD) ≤ 0.1 µg/L .

Q. How can researchers synthesize this compound with high purity?

  • Methodology : Esterification of 2-(2,4,5-trichlorophenoxy)propionic acid (Silvex) with hexanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Reaction monitoring via thin-layer chromatography (TLC) or in situ FTIR to track ester bond formation. Purification involves solvent extraction (e.g., dichloromethane/water) followed by vacuum distillation. Purity ≥ 98% can be confirmed by NMR and elemental analysis .

Q. What are the environmental persistence indicators for this compound?

  • Methodology : Conduct hydrolysis studies under varying pH (4–9) and UV photolysis experiments to determine half-life (t₁/₂). Aerobic/anaerobic biodegradation assays using OECD 301/307 guidelines with soil slurries. Related chlorophenoxypropionates show moderate persistence (t₁/₂ = 30–90 days in water), but hexyl ester hydrophobicity may prolong soil adsorption .

Advanced Research Questions

Q. How do contradictory toxicological findings on chlorophenoxypropionates inform risk assessment for this compound?

  • Methodology : While 2,4,5-trichlorophenol (a degradation product) lacks teratogenicity in some studies , occupational exposure to parent acids correlates with gastrointestinal cancer . Resolve contradictions by:

  • Conducting in vitro assays (Ames test, micronucleus) with the hexyl ester and its metabolites.
  • Comparing metabolic pathways (e.g., esterase-mediated hydrolysis in liver microsomes) across species .

Q. What experimental designs address discrepancies in degradation kinetics reported for chlorophenoxypropionate esters?

  • Methodology : Conflicting half-life data may arise from matrix effects (e.g., organic matter content in soil). Use standardized OECD 308/309 protocols with isotope-labeled analogs (e.g., ¹³C-hexyl ester) to track degradation products via LC-HRMS. Include abiotic controls to distinguish microbial vs. photolytic pathways .

Q. How does the hexyl chain length influence the herbicidal activity of 2-(2,4,5-trichlorophenoxy)propionate esters?

  • Methodology : Compare structure-activity relationships (SAR) using esters with varying alkyl chains (C3–C8). Assess auxin-mimicking activity via Arabidopsis root elongation bioassays. Lipophilicity (logP) increases with chain length, enhancing membrane permeability but potentially reducing phloem mobility. Optimal activity is hypothesized at C5–C6 .

Methodological Challenges & Solutions

Q. Why do recovery rates vary in solid-phase extraction (SPE) of chlorophenoxypropionates, and how can this be mitigated?

  • Solution : Low recovery (<70%) in water samples may result from incomplete elution of hydrophobic esters. Use mixed-mode SPE cartridges (e.g., C18/SCX) with pH-adjusted loading (pH 2–3). Elute with acetone:acetonitrile (1:1) and validate with deuterated internal standards (e.g., D₅-Silvex) .

Q. What strategies improve chromatographic resolution of co-eluting chlorophenoxypropionate metabolites?

  • Solution : Employ ultra-HPLC (UHPLC) with sub-2 µm particles and tandem MS/MS for selectivity. For GC-MS, use advanced columns (e.g., DB-5ms) and optimize temperature ramps. Derivatize polar metabolites (e.g., propionic acid) with BSTFA to enhance volatility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.